

Spectroscopic Analysis of Pigment Red 177: A Technical Guide

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Compound of Interest

Compound Name: *Pigment Red 177*

Cat. No.: *B1361050*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of **Pigment Red 177** (C.I. 65300), a high-performance anthraquinone pigment. The document details the theoretical basis and practical application of key spectroscopic techniques for the characterization of this compound, including Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. While specific experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy of **Pigment Red 177** is not readily available in public literature, this guide infers expected spectral characteristics based on analogous diaminoanthraquinone structures. Detailed experimental protocols for each technique are provided to facilitate replication and further research. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to enhance comprehension and utility for researchers in materials science, analytical chemistry, and drug development.

Introduction

Pigment Red 177 (CAS No. 4051-63-2), chemically identified as 4,4'-Diamino-[1,1'-bianthracene]-9,9',10,10'-tetraone, is a synthetic organic pigment with exceptional color fastness, thermal stability, and lightfastness.^{[1][2]} These properties have led to its widespread use in demanding applications such as automotive coatings, high-quality industrial paints, and plastics.^{[1][3]} From a pharmaceutical and drug development perspective, the robust and stable

molecular structure of anthraquinone derivatives like **Pigment Red 177** makes them interesting scaffolds for investigation. A thorough understanding of their spectroscopic signature is crucial for quality control, stability testing, and the identification of potential interactions in complex matrices.

This guide serves as a comprehensive resource for the spectroscopic analysis of **Pigment Red 177**, providing both theoretical background and practical methodologies.

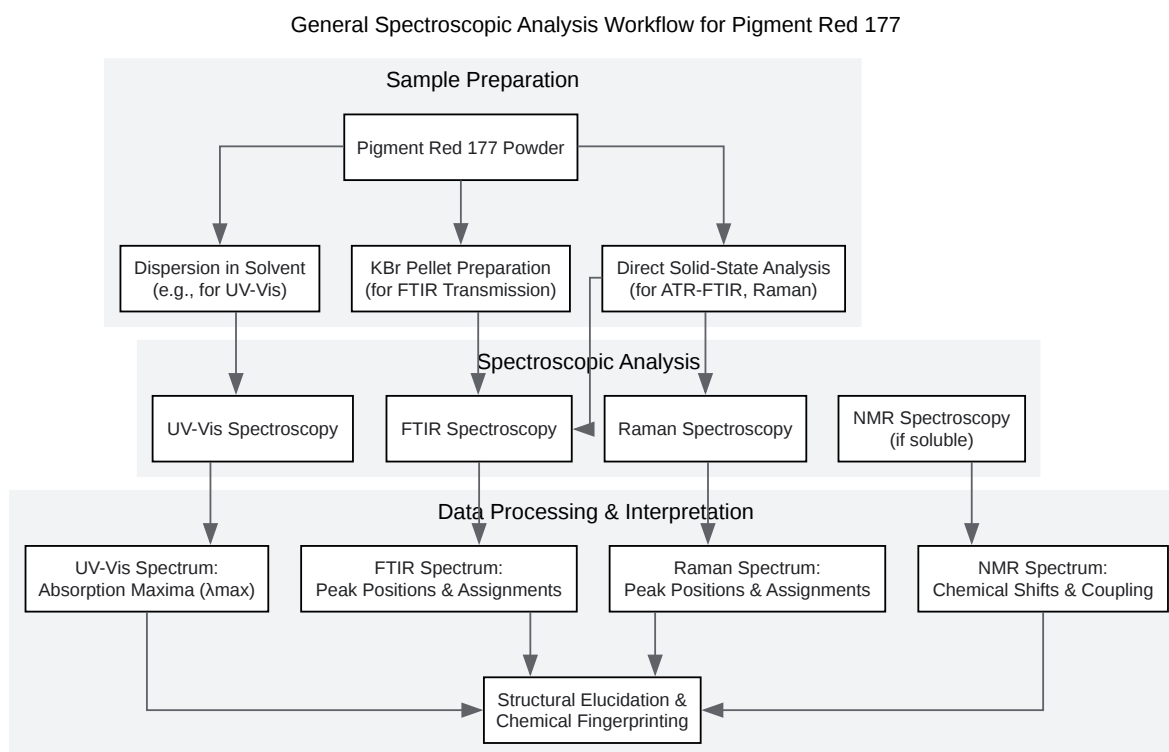
Physicochemical Properties

A summary of the key physicochemical properties of **Pigment Red 177** is presented in Table 1. This data is essential for sample preparation and for the interpretation of spectroscopic results.

Property	Value	Reference(s)
IUPAC Name	1-amino-4-(4-amino-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione	[4]
CAS Number	4051-63-2	[5]
C.I. Number	65300	[6]
Molecular Formula	C ₂₈ H ₁₆ N ₂ O ₄	[5]
Molecular Weight	444.44 g/mol	[5]
Melting Point	356-358 °C	[7]
Appearance	Red powder	[7]
Solubility	Insoluble in water and most common organic solvents.	

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of an organic pigment like **Pigment Red 177**.



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Caption: General workflow for spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of **Pigment Red 177** is characterized by absorption bands corresponding to the vibrations of its anthraquinone core, amino groups, and aromatic structures.

Expected FTIR Spectral Data

While a fully assigned spectrum for **Pigment Red 177** is not widely published, the expected absorption bands, based on its structure and data from analogous compounds, are summarized in Table 2. An FTIR spectrum is available in the IRUG spectral database (access required).[8]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Medium	N-H stretching vibrations of the primary amino groups
~1670 - 1630	Strong	C=O stretching vibrations of the quinone carbonyl groups
~1600 - 1580	Strong	C=C stretching vibrations of the aromatic rings
~1500 - 1400	Medium	Aromatic C=C stretching and C-H in-plane bending
~1300 - 1200	Medium	C-N stretching vibrations
Below 900	Medium-Weak	C-H out-of-plane bending vibrations of the aromatic rings

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

- Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
- Sample Preparation: A small amount of the dry **Pigment Red 177** powder is placed directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm⁻¹

- Resolution: 4 cm^{-1}
- Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
- Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance. Baseline correction may be applied if necessary.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to non-polar bonds and can provide information about the molecular backbone and crystal lattice structure.

Expected Raman Spectral Data

Specific Raman spectra for **Pigment Red 177** are not readily available in the public domain. However, based on the analysis of other anthraquinone pigments, the spectrum is expected to be dominated by strong bands corresponding to the stretching vibrations of the aromatic rings and the quinone structure.

Raman Shift (cm^{-1})	Intensity	Tentative Assignment
~1600 - 1550	Strong	Aromatic C=C stretching
~1400 - 1300	Strong	C-C stretching of the polycyclic aromatic system
~1250 - 1150	Medium	In-plane C-H bending
Below 1000	Medium to Weak	Ring deformation modes

Experimental Protocol: Dispersive Raman Spectroscopy

- Instrument: A dispersive Raman spectrometer equipped with a microscope.

- **Excitation Laser:** A 785 nm or 532 nm laser is commonly used for the analysis of organic pigments to balance signal intensity and minimize fluorescence.
- **Sample Preparation:** A small amount of the pigment powder is placed on a microscope slide.
- **Data Acquisition:**
 - **Objective:** 10x or 20x objective.
 - **Laser Power:** The laser power should be minimized (e.g., 1-10 mW) to avoid thermal degradation of the sample.
 - **Integration Time and Accumulations:** Typically 10-30 seconds integration time with 2-5 accumulations.
 - **Spectral Range:** 200 - 1800 cm^{-1}
- **Data Processing:** The raw spectrum is corrected for background fluorescence using a polynomial fitting algorithm.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is responsible for its color. For **Pigment Red 177**, the extended π -conjugated system of the bianthracene core gives rise to strong absorptions in the visible region.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of **Pigment Red 177** in a suitable solvent is expected to show characteristic absorption maxima (λ_{max}). Based on studies of similar anthraquinone derivatives, the expected absorption bands are listed in Table 3.^[9]

Wavelength (λ_{max}) (nm)	Region	Electronic Transition
~250 - 280	UV	$\pi \rightarrow \pi^*$ transitions of the aromatic system
~320 - 350	UV-A	$n \rightarrow \pi^*$ transitions of the carbonyl groups
~450 - 550	Visible	Intramolecular charge transfer (ICT) transitions involving the amino groups and the anthraquinone core

Experimental Protocol: Solution UV-Vis Spectroscopy

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Due to its low solubility, a suitable solvent must be chosen. Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) may be considered.
 - A dilute solution of **Pigment Red 177** is prepared to ensure that the absorbance is within the linear range of the instrument (typically < 1.5 AU).
- Data Acquisition:
 - Spectral Range: 200 - 800 nm.
 - Blank: A cuvette containing the pure solvent is used as a blank.
- Data Processing: The absorbance spectrum is recorded, and the wavelengths of maximum absorbance (λ_{max}) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. However, the low solubility of **Pigment Red 177** in common deuterated solvents

presents a significant challenge for obtaining high-resolution NMR spectra. The following information is inferred from studies on soluble diaminoanthraquinone derivatives.[10][11]

Expected ^1H and ^{13}C NMR Spectral Data

- ^1H NMR:
 - Aromatic Protons: Signals corresponding to the protons on the aromatic rings are expected in the range of δ 7.0 - 8.5 ppm.
 - Amine Protons: The protons of the amino groups would likely appear as a broad signal, the chemical shift of which would be highly dependent on the solvent and concentration.
- ^{13}C NMR:
 - Carbonyl Carbons: The signals for the quinone carbonyl carbons are expected to be in the downfield region, typically around δ 180 - 185 ppm.
 - Aromatic Carbons: A complex set of signals for the aromatic carbons would be observed between δ 110 - 150 ppm. The carbons attached to the amino groups would be shifted to higher field compared to unsubstituted carbons.

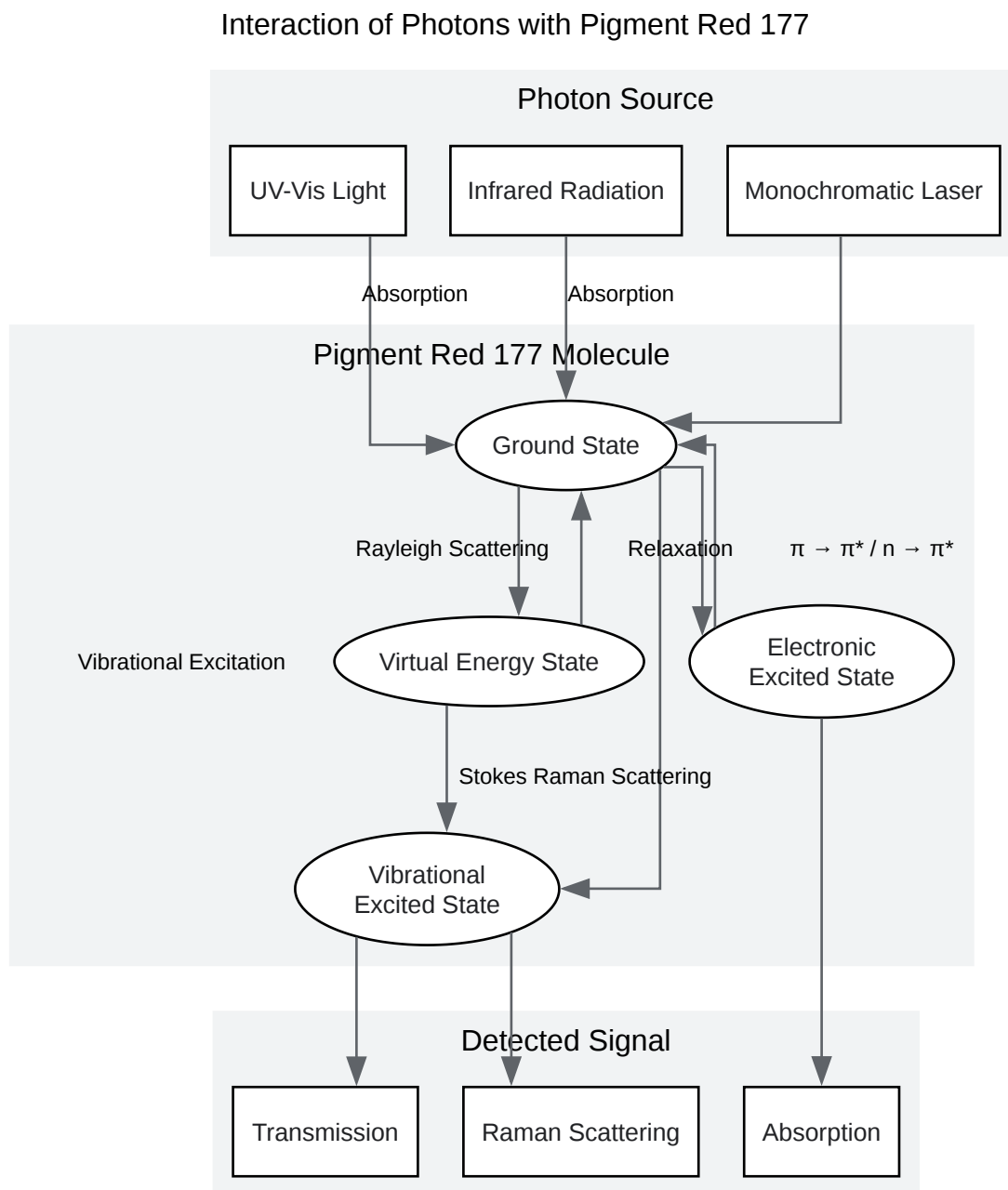
Experimental Considerations

To obtain NMR data for **Pigment Red 177**, the following should be considered:

- Solvent Selection: High-boiling, polar aprotic solvents such as DMSO- d_6 or deuterated trifluoroacetic acid may be required to achieve sufficient concentration.
- High-Temperature NMR: Performing the experiment at elevated temperatures could increase solubility.
- Solid-State NMR (ssNMR): If solution-state NMR is not feasible, ssNMR would be the technique of choice to analyze the structure of **Pigment Red 177** in its solid form.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the interaction of photons with **Pigment Red 177** leading to the observed spectroscopic signals.



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Caption: Photon interactions with **Pigment Red 177**.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of **Pigment Red 177**. While a complete set of publicly available, fully assigned spectra remains elusive, this document consolidates the known properties and provides detailed, practical methodologies for its characterization using FTIR, Raman, and UV-Vis spectroscopy. The inferred NMR data, based on analogous compounds, offers a starting point for further investigation. The presented workflows and experimental protocols are intended to be a valuable resource for researchers and scientists engaged in the analysis of this and other high-performance organic pigments, aiding in quality control, material identification, and further research into the applications of anthraquinone-based molecules.

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